molecular formula C16H33NO B14462867 N-(2-methylpropyl)dodecanamide CAS No. 68125-01-9

N-(2-methylpropyl)dodecanamide

Cat. No.: B14462867
CAS No.: 68125-01-9
M. Wt: 255.44 g/mol
InChI Key: KJXSXHGTHSJJMJ-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)dodecanamide is an organic compound with the molecular formula C16H33NO. It is a type of amide, specifically a dodecanamide, where the amide nitrogen is substituted with a 2-methylpropyl group. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-methylpropyl)dodecanamide can be synthesized through the reaction of dodecanoic acid (lauric acid) with 2-methylpropylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of dodecanoic acid and the amine group of 2-methylpropylamine. This process can be catalyzed by using coupling agents such as dicyclohexylcarbodiimide (DCC) or by employing direct heating methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where dodecanoic acid and 2-methylpropylamine are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)dodecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group into an amine.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Dodecanoic acid derivatives.

    Reduction: 2-methylpropylamine derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

N-(2-methylpropyl)dodecanamide has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)dodecanamide is primarily related to its surfactant properties. It can reduce surface tension and form micelles, which are useful in various applications such as drug delivery and emulsification. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the solubilization and transport of hydrophobic molecules.

Comparison with Similar Compounds

Similar Compounds

    N-propyldodecanamide: Similar structure but with a propyl group instead of a 2-methylpropyl group.

    N-methyldodecanamide: Contains a methyl group on the amide nitrogen.

    N-ethyldodecanamide: Contains an ethyl group on the amide nitrogen.

Uniqueness

N-(2-methylpropyl)dodecanamide is unique due to the presence of the 2-methylpropyl group, which can influence its physical and chemical properties, such as solubility and reactivity

Properties

CAS No.

68125-01-9

Molecular Formula

C16H33NO

Molecular Weight

255.44 g/mol

IUPAC Name

N-(2-methylpropyl)dodecanamide

InChI

InChI=1S/C16H33NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h15H,4-14H2,1-3H3,(H,17,18)

InChI Key

KJXSXHGTHSJJMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(C)C

Origin of Product

United States

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